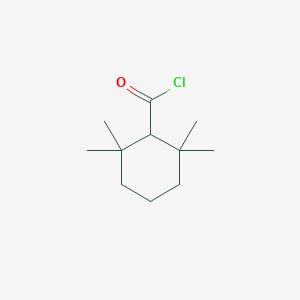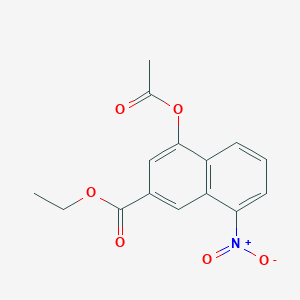
3-Fluoro-1-isobutylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-isobutylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are a class of compounds known for their diverse biological activities and functional properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-isobutylpyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a domino reaction that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production methods for fluorinated pyrrolidinones often utilize cost-effective and scalable processes. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone make this approach practical for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-1-isobutylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and Oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Fluoro-1-isobutylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyrrolidinones are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological processes, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
4-Isobutylpyrrolidin-2-one: A related compound without the fluorine atom, used in similar applications but with different chemical properties.
3-Iodopyrroles: These compounds share a similar pyrrolidinone structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: The presence of the fluorine atom in 3-Fluoro-1-isobutylpyrrolidin-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C8H14FNO |
|---|---|
Peso molecular |
159.20 g/mol |
Nombre IUPAC |
3-fluoro-1-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14FNO/c1-6(2)5-10-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3 |
Clave InChI |
OCKIIWDIXYLSEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC(C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)




![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)




